molecular formula C18H20N4O3 B5359960 4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide

4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide

Cat. No. B5359960
M. Wt: 340.4 g/mol
InChI Key: OHLRLRNRZJUPCF-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound binds to the enzyme, preventing it from functioning properly and leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, two proteins involved in the apoptotic pathway. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. In biochemistry, this compound has been used to study the structure and function of proteins by binding to specific amino acid residues and inducing conformational changes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide in lab experiments is its high specificity for topoisomerase II, making it a useful tool for studying the enzyme's function. In addition, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on 4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide. One direction is the development of this compound-based fluorescent dyes for imaging applications. Another direction is the optimization of this compound for use as a cancer treatment, potentially through the development of prodrugs that can be activated specifically in cancer cells. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide can be synthesized by the reaction of 4-nitrobenzaldehyde with 4-(methylamino)butan-1-ol in the presence of hydrazine hydrate. The resulting product is a yellow crystalline compound that can be purified using recrystallization.

Scientific Research Applications

4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide has been studied extensively for its potential applications in various fields. In pharmacology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer treatment. In biochemistry, this compound has been used as a probe to study the structure and function of proteins. In addition, this compound has been studied for its potential use as a fluorescent dye in imaging applications.

properties

IUPAC Name

4-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-14-4-8-16(9-5-14)19-12-2-3-18(23)21-20-13-15-6-10-17(11-7-15)22(24)25/h4-11,13,19H,2-3,12H2,1H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRLRNRZJUPCF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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